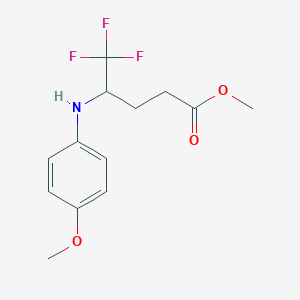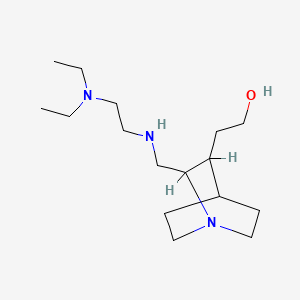
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine ring, which is a bicyclic amine, and an ethanol group. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and ethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(DIMETHYLAMINO)ETHANOL: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(DIETHYLAMINO)ETHANOL: Lacks the quinuclidine ring, making it less complex.
3-QUINUCLIDINOL: Contains the quinuclidine ring but lacks the diethylaminoethyl group.
Uniqueness
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is unique due to its combination of a quinuclidine ring and a diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63716-81-4 |
|---|---|
Molekularformel |
C16H33N3O |
Molekulargewicht |
283.45 g/mol |
IUPAC-Name |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
InChI-Schlüssel |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





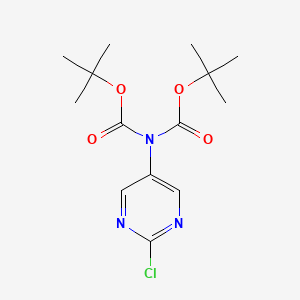
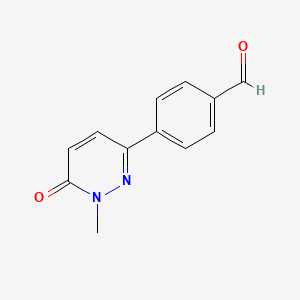
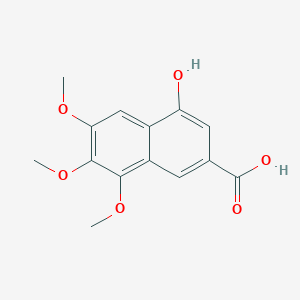
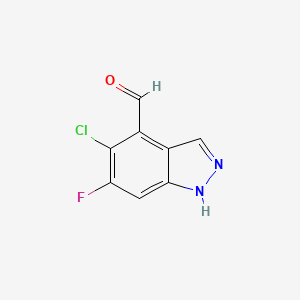
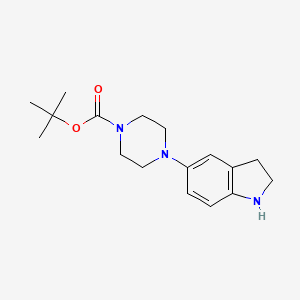

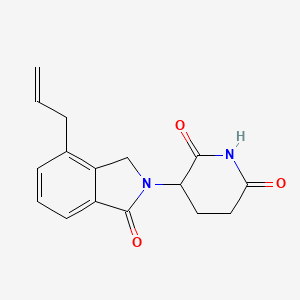
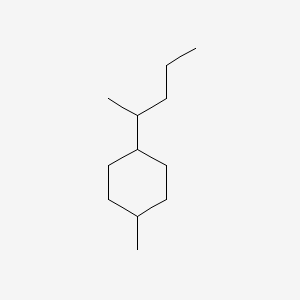
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
